molecular formula C8H7FO2 B3236929 2-(Fluoromethyl)benzoic acid CAS No. 1378842-38-6

2-(Fluoromethyl)benzoic acid

Cat. No.: B3236929
CAS No.: 1378842-38-6
M. Wt: 154.14 g/mol
InChI Key: ODZRWXLKQLEWTR-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)benzoic acid is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzoic acid where a fluoromethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Another method involves the direct fluorination of benzoic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The choice of fluorinating agent and reaction conditions is crucial to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Fluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the fluoromethyl group can yield benzoic acid or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions include substituted benzoic acids, fluorinated derivatives, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

2-(Fluoromethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)benzoic acid involves its interaction with various molecular targets. The fluorine atom’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and reactivity. This makes it an effective inhibitor or modulator of enzyme activity, particularly in biochemical pathways involving carboxylic acids and their derivatives .

Comparison with Similar Compounds

    2-Fluorobenzoic Acid: Similar structure but lacks the methyl group, leading to different reactivity and applications.

    4-Fluoromethylbenzoic Acid: The fluoromethyl group is positioned differently on the benzene ring, affecting its chemical properties and uses.

    2-(Chloromethyl)benzoic Acid: Chlorine replaces fluorine, resulting in different reactivity due to the larger atomic size and lower electronegativity of chlorine.

Uniqueness: 2-(Fluoromethyl)benzoic acid is unique due to the specific positioning of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and enhanced performance .

Properties

IUPAC Name

2-(fluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZRWXLKQLEWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378842-38-6
Record name 2-(fluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromomethylbenzoic acid was converted to t-butyl 4-bromomethylbenzoate using isobutylene in sulfuric acid [16], in 50% yield. The product, an oil, had the following NMR spectrum in CDCl3 : 6 7.96 and 7.43 (each d, 2H, J=8Hz), 4.50 (s, 2H), 1.59 (s, 9H, t-Bu). The chemical ionization mass spectrum (NH3) showed peaks at 211 (m+1), 228. The bromomethyl compound was fluorinated as above using tetrabutylammonium fluoride in acetonitrile, in 90% yield. NMR spectrum in CDCl3 : 6 8.01 and 7.41 (each d, 2H, J-8Hz), 5.44 (d, 2H, J=47Hz), 1.60 (s, 9H, t-Bu). The t-butyl ester was removed quantitatively upon 10 min exposure to neat trifluoroacetic acid. The product, α-fluorotoluic acid, was obtained as a white solid, melting at 178°-181°. The chemical ionization mass spectrum (NH3) showed a peak at 172=m+1+17). NMR spectrum in CDCl3 : δ 8.12 and 7.47 (each d, 2H, J=8Hz), 5.47 (d, 2H, J=47Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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